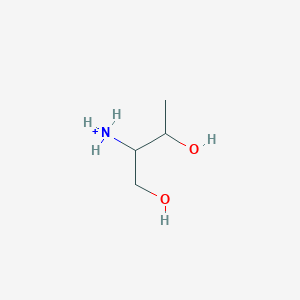

1,3-Dihydroxybutan-2-ylammonium

Descripción

1,3-Dihydroxybutan-2-ylammonium is an ammonium ion characterized by a butane backbone with hydroxyl groups at the 1 and 3 positions and a positively charged nitrogen atom at the 2 position. Its molecular formula is C₄H₁₂NO₂⁺, yielding a molecular weight of approximately 106.15 g/mol. While direct experimental data on this compound is scarce in the provided evidence, its properties can be inferred from analogous ammonium derivatives discussed in regulatory and chemical literature .

Propiedades

Fórmula molecular |

C4H12NO2+ |

|---|---|

Peso molecular |

106.14 g/mol |

Nombre IUPAC |

1,3-dihydroxybutan-2-ylazanium |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/p+1 |

Clave InChI |

MUVQIIBPDFTEKM-UHFFFAOYSA-O |

SMILES canónico |

CC(C(CO)[NH3+])O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dihydroxybutan-2-ylammonium can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybutan-2-one with ammonium salts under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 1,3-dihydroxybutan-2-ylammonium often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dihydroxybutan-2-ylammonium undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols.

Substitution: The ammonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of various substituted ammonium compounds.

Aplicaciones Científicas De Investigación

1,3-Dihydroxybutan-2-ylammonium has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Mecanismo De Acción

The mechanism of action of 1,3-dihydroxybutan-2-ylammonium involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, while the ammonium group can participate in ionic interactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1,3-Dihydroxybutan-2-ylammonium with structurally or functionally related ammonium compounds, leveraging data from the provided evidence and chemical principles:

Key Findings:

Functional Group Impact: Hydroxyl groups in 1,3-Dihydroxybutan-2-ylammonium enhance hydrophilicity compared to alkylamines (e.g., diethylamine) or chlorinated amines (e.g., dichloroamine). This property may favor applications in aqueous systems, such as drug delivery or ion-exchange resins. In contrast, long-chain ammonium salts (e.g., dihydrogenated tallow dimethylammonium chloride) exhibit lipophilic behavior, making them suitable for nonpolar applications like fabric softening .

Regulatory Considerations: Quaternary ammonium salts with complex substituents, such as 1-Diethylamino-2-oximino-3-butanone HCl, are subject to significant new use regulations (SNURs) under the U.S. EPA, requiring hazard communication at concentrations ≥1.0% . Similar oversight may apply to 1,3-Dihydroxybutan-2-ylammonium if commercialized.

Synthetic Utility: Compounds like diethylaminopropylamine () and diethylene triamine () highlight the versatility of ammonium derivatives in polymer chemistry. The hydroxyl groups in 1,3-Dihydroxybutan-2-ylammonium could enable novel crosslinking or chelation behaviors, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.